molecular formula C24H22N6O5 B3020484 1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide CAS No. 1251549-51-5

1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide

Cat. No.: B3020484
CAS No.: 1251549-51-5
M. Wt: 474.477
InChI Key: KTZJMOXBHJSOPL-UHFFFAOYSA-N
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Description

1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique molecular structure, which includes a cyclobutanecarboxamide core and a 2,2-dimethylpropanoyl group attached to a phenyl ring.

Preparation Methods

The synthesis of 1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide typically involves multiple steps, including the formation of the cyclobutanecarboxamide core and the attachment of the 2,2-dimethylpropanoyl group. Common synthetic routes may involve the use of reagents such as sodium borohydride for reduction reactions and various catalysts to facilitate the formation of the desired molecular structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological targets.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide can be compared with other similar compounds, such as:

    N-(4-{(1E)-3-[2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}phenyl)acetamide: This compound shares a similar structural motif but differs in its specific functional groups and biological activity.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds also exhibit biological activity and are used in various research applications.

The uniqueness of this compound lies in its specific molecular structure and the resulting biological activity, which distinguishes it from other similar compounds.

Properties

IUPAC Name

5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O5/c1-4-34-17-8-5-15(6-9-17)18-12-19-24(31)29(25-14-30(19)27-18)13-22-26-23(28-35-22)16-7-10-20(32-2)21(11-16)33-3/h5-12,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZJMOXBHJSOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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